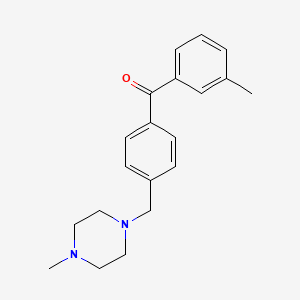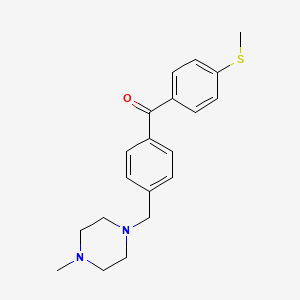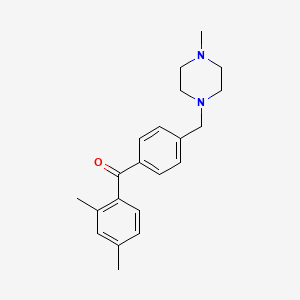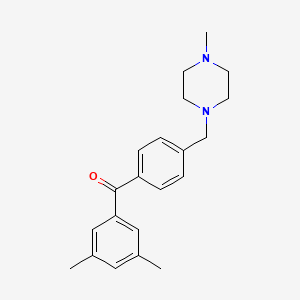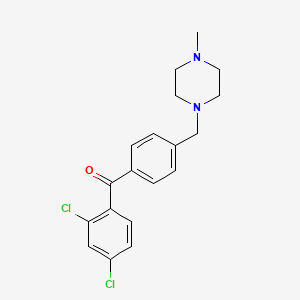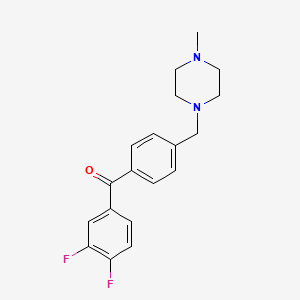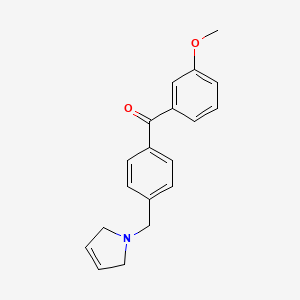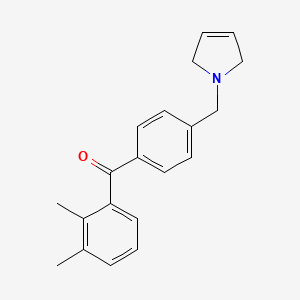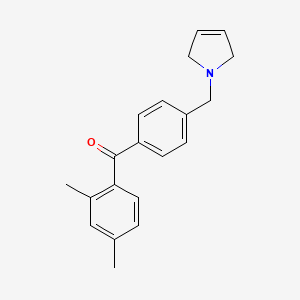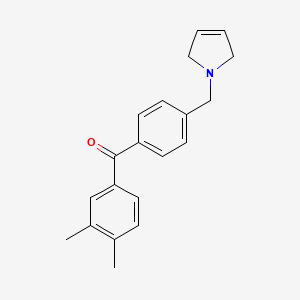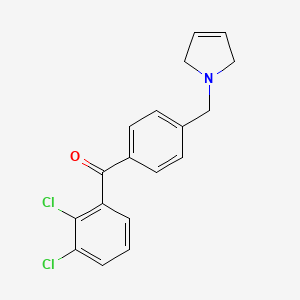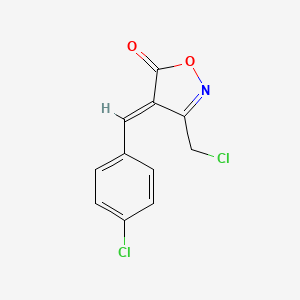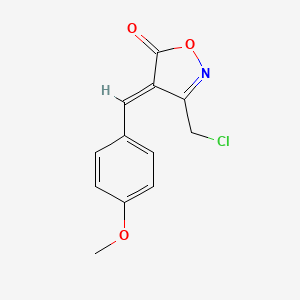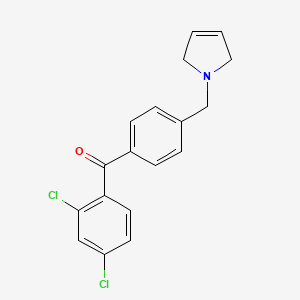
(2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a synthetic compound that belongs to the aryl ketone family . It has a molecular weight of 332.2 g/mol . It contains a pyrazole moiety, which is a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, has been the subject of many studies . A variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
The molecular formula of this compound is C18H15Cl2NO . It contains a pyrazole moiety, which is a five-membered heterocycle . The presence of this nucleus in different structures leads to diversified applications in different areas .Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.2 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Herbicidal and Insecticidal Activities : A study by (Wang et al., 2015) found that N-phenylpyrazolyl aryl methanones derivatives, related to the chemical , exhibit favorable herbicidal and insecticidal activities.
Antibacterial and Antiinflammatory Properties : Research by (Ravula et al., 2016) on similar pyrazoline derivatives demonstrated significant antibacterial and antiinflammatory activities.
Synthesis Methodology : A study by (Kaur & Kumar, 2018) elaborated an efficient synthetic procedure for a related compound, emphasizing the economical synthesis of pyrrole derivatives.
Antimicrobial and Antifungal Effects : (Sivakumar et al., 2021) investigated a related molecule's antimicrobial and antifungal properties, finding it demonstrated significant effects in these areas.
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : Research by (Kimbaris & Varvounis, 2000) focused on the synthesis of a pyrrolo[1,2-b]cinnolin-10-one ring system from related compounds, revealing new pathways in organic synthesis.
Precipitation-Resistant Solution Formulation : A study by (Burton et al., 2012) developed a formulation for early toxicology studies of a poorly water-soluble compound similar to the one .
Anticancer and Antimicrobial Agents : (Katariya et al., 2021) synthesized and evaluated novel compounds with pyrazoline derivatives for their anticancer and antimicrobial properties.
Synthesis of Highly Substituted Pyrroles : In (Saeidian et al., 2013), a one-pot synthesis of highly substituted pyrroles, including compounds related to the chemical , was described, showing advancement in synthetic organic chemistry.
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPICIHATXUBENM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643050 |
Source


|
| Record name | (2,4-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898764-65-3 |
Source


|
| Record name | (2,4-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

